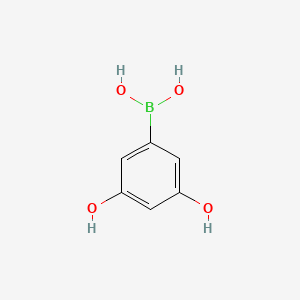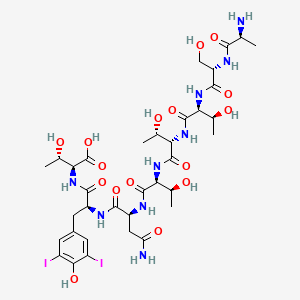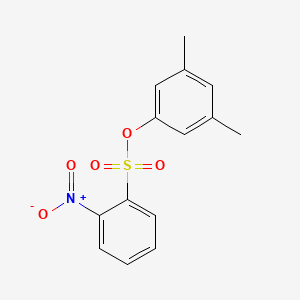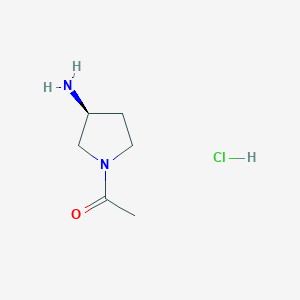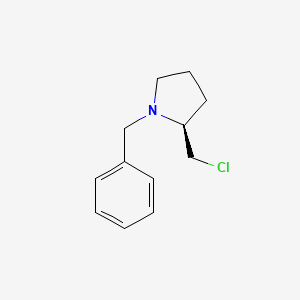
(S)-1-Benzyl-2-chloromethyl-pyrrolidine
Overview
Description
(S)-1-Benzyl-2-chloromethyl-pyrrolidine is a chiral organic compound that belongs to the class of pyrrolidines It is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyrrolidine ring and a chloromethyl group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Benzyl-2-chloromethyl-pyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-1-Benzyl-pyrrolidine.
Chloromethylation: The chloromethylation of (S)-1-Benzyl-pyrrolidine is achieved using formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which is subsequently attacked by chloride ions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Benzyl-2-chloromethyl-pyrrolidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols to form corresponding substituted products.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid can be used.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol can be employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyrrolidines with various functional groups.
Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Reduced derivatives such as alcohols or amines.
Scientific Research Applications
(S)-1-Benzyl-2-chloromethyl-pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects on the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including chiral ligands and catalysts.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-1-Benzyl-2-chloromethyl-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the benzyl group can enhance binding affinity to certain receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Benzyl-2-hydroxymethyl-pyrrolidine: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
(S)-1-Benzyl-2-methyl-pyrrolidine: Similar structure but with a methyl group instead of a chloromethyl group.
(S)-1-Benzyl-2-aminomethyl-pyrrolidine: Similar structure but with an aminomethyl group instead of a chloromethyl group.
Uniqueness
(S)-1-Benzyl-2-chloromethyl-pyrrolidine is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for specific chemical modifications
Properties
IUPAC Name |
(2S)-1-benzyl-2-(chloromethyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLRSEZDDYKFTJ-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CC2=CC=CC=C2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


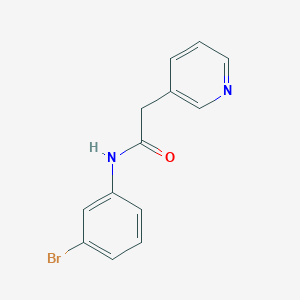
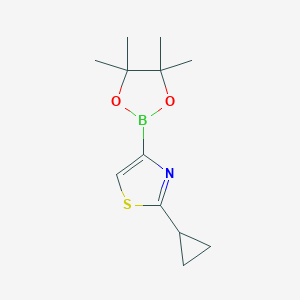

![3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid](/img/structure/B3229248.png)
![Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate](/img/structure/B3229255.png)
![Thieno[3,2-b]pyridine, 3-methyl-5-(trifluoromethyl)-](/img/structure/B3229260.png)
![Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate](/img/structure/B3229273.png)
![(2R,3R,4S,5R)-2-[(Benzoyloxy)methyl]-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-4-fluorooxolan-3-yl benzoate](/img/structure/B3229284.png)

